Product packaging for [3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate(Cat. No.:CAS No. 59282-56-3)

[3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

Cat. No.: B1675480
CAS No.: 59282-56-3
M. Wt: 478.4 g/mol
InChI Key: BJYRNIFAMMOVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Academic Context and Research Significance of Natural Products

Natural products, compounds derived from living organisms, have historically served as a vital source for drug discovery and continue to be explored for their diverse phytochemical profiles and potential therapeutic applications. nih.govscirp.org Research into natural products involves the isolation, structural elucidation, and investigation of the biological activities of these compounds. This field is significant in identifying novel chemical entities that can serve as lead compounds for the development of new pharmaceuticals. scirp.org Despite challenges in large-scale usage and bioavailability, natural products and their derivatives continue to contribute to the pharmaceutical pipeline, particularly in areas such as anticancer, anti-infectives, and anti-inflammatory agents. scirp.org The study of natural products like Lindleyin fits within this broader academic context of exploring biodiversity for bioactive molecules.

Natural Occurrence and Botanical Sources of Lindleyin

Lindleyin has been identified and isolated from specific plant species, highlighting its presence in the plant kingdom. Its occurrence in plants used in traditional medicine, such as certain rhubarb species, has contributed to the research interest in this compound.

Rhei rhizoma, commonly known as rhubarb, refers to the dried rhizome and root of several Rheum species, including Rheum palmatum L. drugs.comchemfaces.com Rhubarb has a long history of medicinal use and is known to contain a variety of chemical constituents. drugs.com Lindleyin has been identified as a phytochemical present in Rhei rhizoma. medchemexpress.comglpbio.comcenmed.comresearchgate.netbioscientifica.comnih.gov Research has indicated that Lindleyin is a major component in rhubarb that may contribute to its observed biological activities. chemfaces.comresearchgate.netbioscientifica.comnih.gov Studies have focused on isolating Lindleyin from rhubarb and investigating its effects, particularly its interaction with estrogen receptors. medchemexpress.comglpbio.comcenmed.comresearchgate.netbioscientifica.comnih.gov

Lindleyin has also been isolated from Aeonium lindleyi, a species belonging to the Crassulaceae family. researchgate.netscielo.brscielo.br Aeonium lindleyi is a plant endemic to the Canary Islands and has been used in folk medicine. scielo.brscielo.br Phytochemical studies of Aeonium lindleyi have led to the isolation and structural elucidation of various compounds, including Lindleyin. scielo.brscielo.br The isolation of Lindleyin from this distinct botanical source further demonstrates its natural occurrence in different plant families. researchgate.netscielo.brscielo.br

Research findings related to the isolation and properties of Lindleyin from these sources include its chemical formula and molecular weight. Lindleyin has a molecular formula of C23H26O11 and a molecular weight of 478.45 g/mol . chemfaces.comglpbio.comlabsolu.cacymitquimica.com It is described as a white crystalline powder and is soluble in organic solvents such as methanol, ethanol (B145695), and DMSO. glpbio.comchemicalbook.com

Here is a summary of some data points regarding Lindleyin:

PropertyValueSource(s)
Molecular FormulaC23H26O11 chemfaces.comglpbio.comlabsolu.cacymitquimica.com
Molecular Weight478.45 g/mol chemfaces.comglpbio.comlabsolu.cacymitquimica.com
Physical StateWhite crystalline powder / Solid cenmed.comchemicalbook.com
SolubilityMethanol, Ethanol, DMSO, other organic solvents chemfaces.comglpbio.comchemicalbook.com

Table 1: Key Properties of Lindleyin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26O11 B1675480 [3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate CAS No. 59282-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3,4,5-trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O11/c1-11(24)2-3-12-4-6-14(7-5-12)33-23-21(30)20(29)19(28)17(34-23)10-32-22(31)13-8-15(25)18(27)16(26)9-13/h4-9,17,19-21,23,25-30H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYRNIFAMMOVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lindleyin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59282-56-3
Record name Lindleyin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 - 211 °C
Record name Lindleyin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthetic Pathways and Precursors of Lindleyin

Enzymatic Mechanisms of Phenylbutanoid Glucoside Biosynthesis

Phenylbutanoid glucosides like lindleyin are synthesized via enzymatic reactions. The phenylpropanoid pathway provides the initial precursors. Phenylalanine is deaminated to trans-cinnamic acid by phenylalanine ammonium (B1175870) lyase (PAL), followed by hydroxylation catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H) to yield 4-coumarate. acs.org. An ATP-dependent reaction catalyzed by 4-coumarate:coenzyme A (CoA) ligase (4CL) converts 4-coumarate into p-coumaroyl-CoA acs.org.

The formation of the phenylbutanoid backbone involves a plant-specific type III polyketide synthase (PKS) called benzalacetone synthase (BAS) nih.govnih.govpnas.org. BAS catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to produce benzalacetone nih.govpnas.orgacs.org. This benzalacetone scaffold is then likely modified and glycosylated to form lindleyin. Glycosylation, the attachment of a sugar moiety (in this case, glucose) to an aglycon (the phenylbutanoid), is catalyzed by glycosyltransferases beilstein-journals.orgmdpi.com. This process typically involves the transfer of a sugar from an activated donor, such as UDP-glucose, to an acceptor molecule, forming a glycosidic bond libretexts.org.

Role of Benzalacetone Synthase (BAS) in Lindleyin Formation

Benzalacetone synthase (BAS) plays a crucial role in the biosynthesis of the C6-C4 moiety of phenylbutanoids, including the anti-inflammatory glucoside lindleyin, in plants like Rheum palmatum nih.govpnas.org. BAS is a member of the chalcone (B49325) synthase (CHS) superfamily of type III polyketide synthases nih.govnih.govpnas.org. Unlike typical type III PKSs that catalyze iterative condensations, BAS catalyzes a one-step decarboxylative condensation pnas.org.

Substrate Specificity and Catalytic Action of BAS

BAS catalyzes the one-step decarboxylative condensation of p-coumaroyl-CoA with one molecule of malonyl-CoA to produce the diketide benzalacetone nih.govnih.govpnas.org. This reaction yields the C6-C4 scaffold characteristic of phenylbutanoids nih.govnih.gov.

Research on Rheum palmatum BAS (RpBAS) has provided insights into its substrate specificity. While chalcone synthase (CHS), a related enzyme, exhibits broad substrate specificity towards aliphatic CoA esters, BAS shows a more restricted specificity. RpBAS did not efficiently accept hexanoyl-CoA, isobutyryl-CoA, isovaleryl-CoA, and acetyl-CoA as substrates in studies biocrick.comnih.gov.

The catalytic action of BAS involves a condensation followed by a decarboxylation. The enzyme utilizes a catalytic triad, similar to other type III PKSs pnas.orgresearchgate.net. Crystal structures suggest that BAS employs unique catalytic machinery for the cleavage of the enzyme-bound diketide intermediate's thioester bond and the subsequent decarboxylation reaction to produce benzalacetone nih.govpnas.orgfrontiersin.org.

Substrates for RpBAS CatalysisProduct
p-coumaroyl-CoA, Malonyl-CoABenzalacetone
p-coumaroyl-CoA, (2RS)-methylmalonyl-CoA1-(4-hydroxyphenyl)pent-1-en-3-one (unnatural diketide) frontiersin.org
N-methylanthraniloyl-CoA or anthraniloyl-CoA, Malonyl-CoA or methylmalonyl-CoA4-hydroxy-2(1H)-quinolones

Structural and Functional Characterization of BAS in Relation to Lindleyin

BAS is a homodimeric protein researchgate.net. The crystal structures of Rheum palmatum BAS (RpBAS) have been studied to understand its function nih.govpnas.orgfrontiersin.org. These structures revealed that the diketide-forming activity of RpBAS is linked to a characteristic substitution in the active site nih.govfrontiersin.org. Specifically, a conserved phenylalanine residue found in the active site of CHS is substituted with leucine (B10760876) in RpBAS nih.govbiocrick.comfrontiersin.org. This substitution leads to a contraction of the active-site cavity in BAS compared to CHS pnas.org.

The active site of BAS contains a catalytic triad, including a cysteine residue that acts as the nucleophile and the attachment site for the polyketide intermediate pnas.org. Structural studies have also indicated the presence of a putative nucleophilic water molecule involved in hydrogen bond networks with the catalytic triad, suggesting a novel catalytic mechanism for thioester bond cleavage and decarboxylation pnas.orgresearchgate.net.

The structural differences in the active site, particularly the leucine substitution, contribute to the distinct substrate specificity and the production of a diketide (benzalacetone) by BAS, in contrast to the tetraketides produced by enzymes like CHS nih.govfrontiersin.org. This structural basis underlies the functional diversity observed among type III PKS enzymes and highlights how subtle changes can lead to the biosynthesis of different classes of natural products, including the phenylbutanoid scaffold found in lindleyin nih.govpnas.orgfrontiersin.org.

EnzymeKey Active Site Feature (compared to CHS)Primary Product(s)Role in Lindleyin Biosynthesis
CHSConserved Phe215ChalconePrecursor to flavonoids, not directly in benzalacetone formation
BASLeu substitution for Phe215BenzalacetoneCatalyzes formation of the C6-C4 core of lindleyin

Preclinical Biological Activities and Molecular Mechanisms of Lindleyin

Estrogenic Activity and Nuclear Receptor Modulation by Lindleyin

Lindleyin has been identified as a novel phytoestrogen that mediates hormonal effects through interactions with estrogen receptors (ERs). researchgate.netbioscientifica.comnih.gov This activity is primarily mediated through its binding to and modulation of ER alpha (ERα) and Estrogen Receptor Beta (ERβ) isoforms. researchgate.netbioscientifica.com

Agonistic Effects on Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) Isoforms

Studies have shown that lindleyin acts as an agonist for both ERα and ERβ. researchgate.netbioscientifica.com Unlike some other known phytoestrogens that may show preferential binding or activation of one ER subtype over the other, lindleyin interacts equally with ERα and ERβ in reporter gene assay systems when using full-length receptor plasmids. bioscientifica.com This suggests a balanced agonistic effect on both major estrogen receptor isoforms.

Direct Receptor Binding Kinetics and Affinity Assessment of Lindleyin

The estrogenic effects of lindleyin occur through direct interaction with ERs. bioscientifica.com In vitro fluorescent polarization assays have been used to analyze the binding of lindleyin to human ERα. researchgate.netbioscientifica.comnih.gov While lindleyin does bind to ERα, its binding affinity is considerably lower than that of 17β-estradiol (E2), the primary endogenous estrogen. The binding affinity of lindleyin to ERα was found to be approximately 0.005% that of E2 and about 14% that of bisphenol A in one study. bioscientifica.com

Data Table: Relative Binding Affinity to ERα

CompoundRelative Binding Affinity to E2 (%)Relative Binding Affinity to Bisphenol A (%)Assay Method
Lindleyin~0.005~14Fluorescent polarization
Genistein (B1671435)4 (solid-phase), 0.7 (solubilized)Not specifiedCompetition experiments
Daidzein (B1669772)0.1 (solid-phase), 0.2 (solubilized)Not specifiedCompetition experiments
17β-Estradiol100Not applicableReference
Bisphenol ANot applicable100Reference

Note: Data for genistein and daidzein are from reported values in solid-phase and solubilized receptor competition experiments, included for comparison as known phytoestrogens. bioscientifica.com

Transcriptional Regulation and Reporter Gene Activation Mediated by Lindleyin

Lindleyin stimulates reporter gene expression mediated by ERs. researchgate.netbioscientifica.com In reporter gene assays, lindleyin contributes significantly to the ER-mediated estrogenic activity observed in rhubarb extract. bioscientifica.com When cells are transfected with reporter gene constructs linked to ER response elements, lindleyin at concentrations such as 10-6 mol/l has been shown to induce reporter gene expression. researchgate.net This indicates that lindleyin can activate the transcriptional activity of ERs, leading to the expression of target genes. bioscientifica.comstanford.edunih.gov The estrogenic activity of lindleyin in these assays is approximately tenfold less effective compared to genistein or daidzein at the same concentration. bioscientifica.com

Data Table: Relative Estrogenic Activity in Reporter Gene Assay

CompoundRelative Estrogenic Activity (compared to Lindleyin at 10-6 mol/l)
Lindleyin1x
Genistein~10x
Daidzein~10x

Note: This table is based on the reported observation that lindleyin's estrogenic activity is approximately tenfold less effective than genistein or daidzein at the same concentration in reporter gene assays. bioscientifica.com

Competitive Antagonism of Lindleyin's Estrogenic Effects by Selective Estrogen Receptor Modulators

The estrogenic activity of lindleyin is mediated specifically through ERs, as demonstrated by its complete reversal in the presence of estrogen receptor antagonists. researchgate.netbioscientifica.comnih.gov For example, 4-hydroxytamoxifen, a known ER antagonist and a selective estrogen receptor modulator (SERM), has been shown to completely abolish the estrogenic effects of lindleyin. researchgate.netbioscientifica.comnih.govwikipedia.orgnih.gov This competitive antagonism confirms that lindleyin's activity is dependent on its interaction with the estrogen receptor binding site. bioscientifica.com

In Vivo Estrogenic Bioassay Models for Lindleyin Evaluation

In vivo bioassay models are used to evaluate the estrogenic effects of compounds in living organisms. nih.govresearchgate.net While studies specifically on lindleyin using classical rodent uterotrophic assays were not detailed in the search results, the in vivo estrogenic effect of rhubarb extract, which contains lindleyin as a major component, has been studied. researchgate.netbioscientifica.comnih.gov In the freshwater fish, Japanese medaka (Oryzias latipes), exposure to rhubarb extract resulted in marked increases in serum vitellogenin levels in male fish. researchgate.netbioscientifica.comnih.gov Vitellogenin is an egg yolk precursor protein whose synthesis in male fish liver is a well-established biomarker for estrogenic exposure. researchgate.netbioscientifica.comnih.gov This in vivo evidence from rhubarb extract supports the estrogenic potential of its components, including lindleyin.

Neuroprotective Efficacy and Associated Molecular Mechanisms of Lindleyin

Lindleyin has also demonstrated neuroprotective effects in preclinical models. researchgate.netresearchgate.net Studies have investigated its protective capabilities against cell injury induced by oxidative stress and in models of Parkinson's disease (PD). researchgate.netresearchgate.netnih.gov

In vitro studies using SH-SY5Y cells, a human neuroblastoma cell line often used in neurotoxicity research, showed that lindleyin can decrease cell death and apoptotic rates induced by hydrogen peroxide (H₂O₂), a common inducer of oxidative stress. researchgate.netresearchgate.net The neuroprotective mechanism involves the inhibition of the mitochondrial apoptotic pathway. researchgate.netresearchgate.net Furthermore, lindleyin was found to increase the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT), while decreasing the level of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. researchgate.netresearchgate.netnih.govmdpi.com

In vivo studies using the MPTP-induced Parkinson's disease model in C57BL/6 mice have also shown neuroprotective effects of orally administered lindleyin. researchgate.netresearchgate.netnih.gov MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a neurotoxin that induces PD-like symptoms by causing oxidative stress and selectively damaging dopaminergic neurons. researchgate.netresearchgate.netnih.gov Lindleyin treatment in this model showed improvements in motor function deficits. researchgate.netresearchgate.net Consistent with the in vitro findings, lindleyin administration reversed the MPTP-induced decrease in antioxidant enzyme activities (GSH, SOD, and CAT) and the increase in MDA levels in the substantia nigra pars compacta (SNpc) and striatum (STR), brain regions critically involved in PD. researchgate.netnih.gov Lindleyin also showed positive effects on the apoptotic pathway and the expression of tyrosine hydroxylase, an enzyme involved in dopamine (B1211576) synthesis, in the MPTP model. researchgate.netresearchgate.net These findings suggest that lindleyin's neuroprotective effects in this PD model are mediated, at least in part, through its antioxidant and anti-apoptotic properties. researchgate.netresearchgate.netnih.govnih.gov

Data Table: Effects of Lindleyin on Oxidative Stress Markers in MPTP-Induced PD Mice Model

MarkerMPTP TreatmentLindleyin Treatment (vs. MPTP)Brain Region (Example)
GSH ActivityDecreasedIncreasedSNpc, STR
SOD ActivityDecreasedIncreasedSNpc, STR
CAT ActivityDecreasedIncreasedSNpc, STR
MDA LevelIncreasedDecreasedSNpc, STR

Note: This table summarizes the observed trends in antioxidant enzyme activities and MDA levels in brain regions of MPTP-treated mice with and without lindleyin administration. researchgate.netnih.gov

Antioxidative Stress Pathways and Enzyme Modulation by Lindleyin

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is implicated in various pathological conditions, including neurodegenerative disorders. mdpi.com Lindleyin has demonstrated the ability to reduce oxidative stress in cellular and in vivo models. nih.govresearchgate.netresearchgate.net

Studies using hydrogen peroxide (H₂O₂)-induced injury in SH-SY5Y cells, a common neuronal cell model, showed that Lindleyin treatment significantly improved the activities of key antioxidant enzymes. These include superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT). nih.govresearchgate.net Concurrently, Lindleyin treatment led to a decrease in the level of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. nih.govresearchgate.net These findings suggest that Lindleyin enhances the cellular antioxidant defense system by modulating the activity of these enzymes, thereby reducing intracellular lipid peroxidation. nih.gov

The antioxidative effects of Lindleyin have also been observed in in vivo models. In MPTP-induced Parkinson's disease models in C57BL/6 mice, oral administration of Lindleyin reversed the decrease in GSH, SOD, and CAT activities and the increase in MDA levels in both the substantia nigra pars compacta (SNpc) and striatum, mirroring the in vitro findings. nih.govresearchgate.net This indicates that Lindleyin possesses antioxidative effects in a living system, contributing to its protective properties. nih.govresearchgate.net

Antioxidant Enzyme/Marker Effect of H₂O₂ Effect of Lindleyin Treatment (in vitro) Effect of MPTP Effect of Lindleyin Treatment (in vivo)
SOD Activity Decreased nih.govresearchgate.net Improved nih.govresearchgate.net Decreased nih.govresearchgate.net Reversed decrease nih.govresearchgate.net
GSH-Px Activity Decreased nih.govresearchgate.net Improved nih.govresearchgate.net Decreased nih.govresearchgate.net Reversed decrease nih.govresearchgate.net
CAT Activity Decreased nih.govresearchgate.net Improved nih.govresearchgate.net Decreased nih.govresearchgate.net Reversed decrease nih.govresearchgate.net
MDA Level Improved (Increased) nih.govresearchgate.net Reduced nih.govresearchgate.net Increased nih.govresearchgate.net Reversed increase nih.govresearchgate.net

Anti-apoptotic Cascade Regulation by Lindleyin in Cellular Models

Apoptosis, or programmed cell death, is a critical process in development and disease. Dysregulation of apoptosis contributes to various pathologies, including neurodegeneration. cellsignal.com Lindleyin has been shown to regulate anti-apoptotic cascades in cellular models. nih.govresearchgate.netresearchgate.net

In H₂O₂-induced SH-SY5Y cell injury models, Lindleyin treatment decreased the apoptotic rate. nih.govresearchgate.net This effect is mediated, at least in part, through the inhibition of the mitochondrial apoptotic pathway. nih.govresearchgate.net The mitochondrial pathway is regulated by the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). peerj.commdpi.com Lindleyin treatment improved the ratio of Bcl-2 to Bax, indicating a shift towards an anti-apoptotic cellular state. nih.gov Furthermore, Lindleyin reduced the release of cytochrome c from mitochondria, a key event in initiating the caspase cascade. nih.gov Consequently, the activities of caspase-9 and caspase-3, central executioners of apoptosis, were decreased by Lindleyin treatment. nih.gov

The anti-apoptotic effects observed in vitro were also confirmed in in vivo studies using the MPTP-induced Parkinson's disease mouse model. nih.govresearchgate.net Oral administration of Lindleyin significantly impacted the expressions of Bcl-2 and Bax and the activities of caspase-9 and caspase-3, consistent with an inhibition of the apoptotic pathway in vivo. nih.gov

Apoptotic Marker Effect of H₂O₂ (in vitro) Effect of Lindleyin Treatment (in vitro) Effect of MPTP (in vivo) Effect of Lindleyin Treatment (in vivo)
Apoptotic Rate Increased nih.govresearchgate.net Decreased nih.govresearchgate.net Not directly measured, but downstream markers affected nih.gov Not directly measured, but downstream markers affected nih.gov
Bcl-2 Expression Decreased nih.gov Improved (Increased) nih.gov Reduced nih.gov Improved (Increased) nih.gov
Bax Expression Increased nih.gov Reduced nih.gov Improved (Increased) nih.gov Reduced nih.gov
Bcl-2/Bax Ratio Decreased nih.gov Improved nih.gov Decreased nih.gov Improved nih.gov
Cytochrome c Release Increased nih.gov Reduced nih.gov Not directly measured nih.gov Reduced nih.gov
Caspase-9 Activity Increased nih.gov Decreased nih.gov Increased nih.gov Decreased nih.gov
Caspase-3 Activity Increased nih.gov Decreased nih.gov Increased nih.gov Decreased nih.gov

Cellular and In Vivo Models for Assessing Lindleyin's Neuroprotective Properties

Lindleyin's neuroprotective properties have been evaluated using established cellular and in vivo models relevant to neurodegenerative conditions, particularly Parkinson's disease. nih.govresearchgate.netresearchgate.net

The H₂O₂-induced SH-SY5Y cell injury model is a widely used in vitro system to study oxidative stress and apoptosis in neuronal cells. nih.govresearchgate.netresearchgate.net In this model, H₂O₂ exposure leads to decreased cell viability, increased oxidative stress, and activation of apoptotic pathways. nih.govresearchgate.net Pretreatment with Lindleyin at various concentrations (e.g., 1, 10, or 20 μM) effectively attenuated H₂O₂-induced cell injury, demonstrating its protective effect on neuronal cell viability. nih.govresearchgate.netresearchgate.net

For in vivo assessment, the MPTP-induced Parkinson's disease model in C57BL/6 mice is commonly employed. nih.govresearchgate.netresearchgate.net MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease, including motor deficits and neuronal loss. nih.govresearchgate.net Oral administration of Lindleyin (at doses such as 5 or 20 mg/kg) in this model showed significant improvements in motor function deficits. nih.govresearchgate.net Furthermore, Lindleyin treatment attenuated MPTP-induced dopaminergic neuronal loss in the substantia nigra pars compacta and striatum, as evidenced by changes in tyrosine hydroxylase expression. nih.govresearchgate.netsciencegate.app These in vivo findings corroborate the in vitro results and highlight Lindleyin's potential as a neuroprotective agent. nih.govresearchgate.netresearchgate.net

Other Investigated Biological Modulations by Lindleyin

Beyond its effects on oxidative stress and apoptosis, Lindleyin has been investigated for other biological modulations, including enzyme inhibition and interactions with broader cellular signaling networks.

Enzyme Inhibition Profiles, Including Prolyl Endopeptidase

Lindleyin has been identified as a compound with enzyme inhibitory activity, notably against prolyl endopeptidase (PEP). nih.govbiocrick.comnih.gov PEP (EC 3.4.21.26) is a cytosolic enzyme that cleaves peptide bonds at the C-terminal side of proline residues in peptides up to approximately 30 amino acids long. wikipedia.org It is involved in the metabolism of various neuropeptides and peptide hormones, and its altered activity has been associated with neurological and psychological conditions. nih.govnih.govwikipedia.org

Studies screening for PEP inhibitors from natural sources, such as Lindera strychnifolia and traditional Kampo formulas containing Rhei rhizoma, have identified Lindleyin as a PEP inhibitor. nih.govbiocrick.comnih.gov While some studies on Lindera strychnifolia focused on other compounds like sesquiterpenes and tannins as PEP inhibitors, Lindleyin itself, present in Rhei rhizoma, has shown inhibitory activity against PEP. nih.govbiocrick.comnih.gov Research on Kampo formulas containing Rhei rhizoma specifically listed Lindleyin as one of the inhibitory constituents against PEP. nih.gov The type of inhibition (competitive or noncompetitive) and specific IC₅₀ values for Lindleyin against PEP from different sources (e.g., Flavobacterium meningosepticum or rat brain) have been reported for various compounds, and Lindleyin's specific profile contributes to the understanding of its potential neurological effects. nih.govnih.gov

Interactions with Broader Cellular Signaling Networks

Lindleyin's biological effects are likely mediated through interactions with various cellular signaling networks. While comprehensive data on all interactions may be limited, some studies have explored its influence on specific pathways.

Modulation of EGFR-Related Pathways

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that plays a critical role in regulating cell proliferation, differentiation, migration, and survival. pharmgkb.orgcreative-diagnostics.commdpi.com Dysregulation of EGFR signaling is frequently observed in various cancers, making it a significant target for therapeutic intervention. pharmgkb.orgcreative-diagnostics.com

Research indicates that Lindleyin may influence EGFR-related pathways. Studies have shown that Lindleyin can interact with estrogen receptors (ERs), specifically ERα and ERβ. researchgate.netresearchgate.netnih.gov While EGFR and ER pathways are distinct, there can be crosstalk between them, particularly in hormone-sensitive tissues and cancers. researchgate.net Lindleyin has been identified as a novel phytoestrogen that might trigger biological responses mediated by physiological estrogens through its interaction with ERs. researchgate.netnih.gov The estrogenic activity of Lindleyin has been shown to be reversed by the ER antagonist 4-hydroxytamoxifen, further supporting its interaction with ERs. researchgate.netnih.gov

Although direct modulation of EGFR by Lindleyin is not explicitly detailed in the provided search results, its interaction with ERs suggests a potential indirect influence on pathways that may intersect with EGFR signaling. The activation of EGFR can stimulate various downstream cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are involved in cell proliferation and survival. pharmgkb.orgmdpi.com Given the potential for crosstalk between ER and EGFR pathways, Lindleyin's effects on ER could theoretically impact these downstream signaling events.

Data regarding Lindleyin's interaction with Estrogen Receptors:

CompoundReceptorActivityNoteSource
LindleyinERαBinds toDemonstrated in vitro researchgate.netnih.gov
LindleyinERβBinds toDemonstrated in vitro researchgate.netnih.gov
Rhubarb ExtractERαAgonistLindleyin is a major component researchgate.netnih.gov
Rhubarb ExtractERβAgonistLindleyin is a major component researchgate.netnih.gov
4-HydroxytamoxifenERAntagonistReverses Lindleyin's estrogenic activity researchgate.netnih.gov

Chemical Synthesis and Analog Development of Lindleyin

Total Synthesis Methodologies for Lindleyin

Total synthesis of complex natural products aims to construct the target molecule from simpler, readily available precursors through a series of controlled chemical reactions. While general strategies for natural product synthesis involve the precise control of carbon skeleton construction and oxidation states, specific methodologies for the total synthesis of Lindleyin are not extensively detailed in the provided search results. nih.govlkouniv.ac.inrsc.orgorganicchemistrydata.org

Lindleyin is a glucoside, meaning it contains a sugar molecule (glucose) linked to a non-sugar component (aglycone). Its biosynthesis in Rheum palmatum involves the enzyme benzalacetone synthase (BAS), a type III polyketide synthase, which catalyzes the formation of benzalacetone, a precursor to the phenylbutanoid structure. nih.govnih.govpnas.org This enzymatic pathway provides insights into the structural components and linkages present in Lindleyin, which can inform synthetic strategies.

The core structure of Lindleyin includes a phenylbutanoid moiety linked to a galloylated glucose. bioscientifica.comresearchgate.net A total synthesis would likely involve the construction of the phenylbutanoid part and the glucose part separately, followed by their coupling and the introduction of the galloyl group. Challenges in such a synthesis would include controlling stereochemistry, particularly at the glycosidic linkage and any chiral centers in the phenylbutanoid, and selectively introducing the galloyl ester.

Design and Synthesis of Lindleyin Analogs and Derivatives for Enhanced Bioactivity

The design and synthesis of analogs and derivatives of natural products is a common approach in medicinal chemistry to explore structure-activity relationships (SAR) and potentially improve biological activity, selectivity, or pharmacokinetic properties. wikipedia.orgnih.govresearchgate.netnih.gov This involves modifying specific parts of the molecule and evaluating the biological effects of these structural changes.

Given Lindleyin's classification as a phytoestrogen and its interaction with estrogen receptors (ERs), the design of analogs could focus on modifying the phenylbutanoid core or the glycoside moiety to modulate ER binding affinity and downstream effects. bioscientifica.comresearchgate.net Studies on other natural product derivatives have shown that even subtle structural changes can significantly impact biological activity. nih.govresearchgate.netnih.govrsc.org

For instance, research on galloyl esters, which are structurally related to the galloylated glucose part of Lindleyin, has shown that modifications to the alkyl chain linked to the galloyl group can influence the inhibition of enzymes involved in platelet-activating factor synthesis. karger.com This suggests that modifications to the galloyl moiety or its attachment point in Lindleyin could be a strategy for analog design.

Another area for analog development could involve altering the phenylbutanoid structure. The biosynthesis of Lindleyin involves benzalacetone synthase acting on 4-coumaroyl-CoA. nih.govpnas.org Analogs could be designed based on variations of this phenylpropanoid precursor or modifications to the resulting benzalacetone structure before glycosylation.

While specific details on the synthesis and bioactivity of Lindleyin analogs are not extensively provided in the search results, the general principles of SAR studies and analog synthesis applied to other natural products would be relevant. This involves:

Identification of key structural features: Determining which parts of the Lindleyin molecule are crucial for its interaction with biological targets, such as estrogen receptors. bioscientifica.comresearchgate.net

Rational design: Synthesizing compounds with targeted modifications to these key features. This could involve changing substituents, altering the length or flexibility of linkers, or modifying the sugar moiety.

Synthesis: Developing efficient chemical routes to access the designed analogs.

Biological evaluation: Testing the synthesized analogs for their intended biological activities, such as ER binding or anti-inflammatory effects, to establish SAR.

The development of Lindleyin analogs holds potential for discovering compounds with improved potency, selectivity, or novel biological activities based on the natural scaffold.

Structure Activity Relationship Sar Analyses of Lindleyin

Identification of Key Structural Features for Lindleyin's Estrogenic Activity

Lindleyin's estrogenic activity is mediated through its binding to both ERα and ERβ. nih.govbioscientifica.com Studies have shown that Lindleyin can activate reporter gene expression mediated by both full-length ERs and GAL4-ER fusion proteins. researchgate.net The estrogenic effects of Lindleyin are reversed by the addition of 4-hydroxytamoxifen, a known ER antagonist, indicating that its activity is indeed mediated through ERs. bioscientifica.comresearchgate.net

While specific detailed analyses on how each part of the Lindleyin molecule contributes to its estrogenic activity are not extensively documented in the provided search results, the general understanding of phytoestrogen SAR provides context. Phytoestrogens, including flavonoids and lignans, often possess a phenolic backbone, which is structurally similar to estradiol (B170435), the endogenous estrogen receptor ligand. bioscientifica.comresearchgate.netuspharmacist.com This structural similarity is key to their ability to bind to and activate ERs. researchgate.netuspharmacist.com Lindleyin's structure, described as a phenylbutanone glucoside with a gallyl group researchgate.net, includes a phenolic component, which is likely fundamental to its interaction with the estrogen receptor binding domain.

Quantitative data on Lindleyin's binding affinity to ERs provides insight into its potency. In a fluorescent polarization assay, the binding affinity of Lindleyin to ERα was found to be approximately 0.005% that of estradiol (E2) and 14% that of bisphenol A. bioscientifica.comresearchgate.net The IC50 value for Lindleyin binding to ERα was calculated to be in the range of 225.2 to 435.8 μmol/l, whereas the IC50 values for E2 and bisphenol A were 13.9 nmol/l and 45 μmol/l, respectively. researchgate.net

Table 1: Relative Binding Affinity (RBA) to ERα

CompoundIC50 (µmol/l)RBA (vs E2)RBA (vs Bisphenol A)
Estradiol (E2)0.0139100%-
Bisphenol A45-100%
Lindleyin225.2 - 435.8~0.005%~14%

Note: RBA values are approximate based on the provided IC50 data.

Comparative Structure-Activity Profiles with Related Phytoestrogens and Natural Products

Lindleyin's estrogenic activity has been compared to well-known phytoestrogens like genistein (B1671435) and daidzein (B1669772). In reporter gene assays, Lindleyin's estrogenic activity was approximately tenfold less effective at the same concentration compared to genistein or daidzein. bioscientifica.comresearchgate.net

Unlike some phytoestrogens that show a preferential binding or activation of ERβ over ERα, Lindleyin appears to interact equally with both ERα and ERβ when full-length receptor plasmids are used in assays. bioscientifica.comresearchgate.net This suggests a different receptor subtype selectivity profile compared to compounds like genistein and daidzein, which have been reported to show stronger transcriptional activity on ERβ than ERα in some systems. bioscientifica.comresearchgate.net

Table 2: Comparative Estrogenic Activity (Relative Potency)

CompoundEstrogenic Activity (Relative to Lindleyin)ER Subtype Interaction
Lindleyin1xInteracts equally with ERα and ERβ bioscientifica.comresearchgate.net
Genistein~10xOften shows stronger activity on ERβ bioscientifica.comresearchgate.net
Daidzein~10xOften shows stronger activity on ERβ bioscientifica.comresearchgate.net

Note: Relative potency is based on reporter gene assay results at the same concentration. bioscientifica.comresearchgate.net

Computational Approaches in SAR Elucidation and Predictive Modeling for Lindleyin

Computational approaches play a significant role in modern SAR analysis, enabling the systematic extraction of structural relationships and the exploration of activity spaces. csmres.co.uknih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide insights into how the three-dimensional structure of a molecule like Lindleyin interacts with the binding site of estrogen receptors. csmres.co.uknih.govroutledge.com

While specific computational studies focused solely on Lindleyin's interaction with ERs were not detailed in the search results, the application of these methods to other phytoestrogens and ER ligands is well-established. Computational methods can help in:

Predicting binding affinities based on structural descriptors. routledge.com

Analyzing the conformational changes induced in the receptor upon ligand binding, which is crucial for determining agonist or antagonist activity. mdpi.com

Identifying key interaction points (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor binding pocket.

Comparing the binding modes of different ligands to understand the basis of receptor subtype selectivity.

The use of computational tools, such as those that analyze SAR microenvironments or perform large-scale SAR analysis nih.govdovepress.com, could potentially be applied to Lindleyin and its derivatives to build predictive models for their estrogenic activity and ER subtype selectivity. These models could help in identifying key structural determinants for activity and guiding the design of novel compounds with desired ER-modulating properties. Computational characterization of SAR environments can provide intuitive graphical access to SAR information, aiding in the selection of compounds with specific activity profiles. dovepress.com

Advanced Isolation and Analytical Techniques for Lindleyin Research

Optimized Extraction Strategies from Complex Botanical Matrices

The initial step in obtaining Lindleyin from plant material involves extraction, where the compound is selectively dissolved from the complex botanical matrix. Various factors influence the efficiency of this process, including the solvent used, extraction time, temperature, and the ratio of plant material to solvent.

Research on the extraction of compounds from plants like Edgeworthia chrysantha, another source of natural products, highlights the importance of optimizing solvent concentration and material-to-liquid ratios. For instance, a study on Edgeworthia chrysantha flowers found that 75% ethanol (B145695) was an optimal solvent concentration for extracting total flavonoids, using a material-to-liquid ratio of 1:9 and an extraction time of 1.5 hours. nih.govresearchgate.net While this study focused on flavonoids, similar optimization principles apply to the extraction of other phenolic compounds like Lindleyin from different plant sources.

Another approach involves Soxhlet extraction with solvents such as ethanol, which has been successfully used to extract compounds, including Lindleyin, from the dried and chopped stems of Aeonium lindleyi. scielo.brscielo.br This method allows for continuous extraction with a fresh solvent, potentially improving efficiency.

The choice of solvent is critical and often involves polar solvents like ethanol or methanol, or mixtures with water, to effectively target phenolic compounds like Lindleyin. scielo.brscielo.brfrontiersin.orgchemfaces.com

Chromatographic Resolution and Purification Methodologies for Lindleyin

Following extraction, chromatographic techniques are indispensable for separating Lindleyin from other co-extracted compounds and obtaining it in a purified form. Various chromatographic methods have been employed in the isolation and purification of Lindleyin and related compounds from botanical extracts.

Silica gel column chromatography is a common initial step in the purification process, used to fractionate the crude extract based on polarity. scielo.brscielo.br This can help reduce the complexity of the mixture before employing higher-resolution techniques.

High-performance liquid chromatography (HPLC) is a widely used technique for both analytical and preparative separation of Lindleyin. lookchem.combiocrick.comnih.govnih.govwakan-iyaku.gr.jp HPLC allows for precise separation based on differential partitioning between a stationary phase and a mobile phase. Studies have utilized reversed-phase HPLC columns, such as Agilent Zorbax SB-C₁₈, with gradient elution systems typically involving mobile phases composed of water, acetonitrile, and sometimes an acid like phosphoric acid. nih.govakjournals.com Detection is often performed using UV detectors at specific wavelengths, such as 268 nm. nih.gov

Preparative HPLC and high-speed countercurrent chromatography (HSCCC) have also been successfully applied for the purification of Lindleyin and its isomers, achieving high purities (e.g., over 98%). lookchem.comnih.gov HSCCC is a liquid-liquid chromatography technique that does not use a solid support, reducing irreversible adsorption and sample loss. lookchem.com

The selection of the appropriate stationary phase, mobile phase composition, flow rate, and detection wavelength in HPLC and other chromatographic methods is crucial for achieving optimal resolution and purification of Lindleyin from complex plant extracts.

Advanced Spectroscopic Characterization for Detailed Structural Elucidation of Lindleyin

Spectroscopic techniques are essential for confirming the identity and elucidating the detailed chemical structure of isolated Lindleyin. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose. lookchem.comscispace.comlifeasible.com

NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the hydrogen and carbon atoms within the Lindleyin molecule, respectively. scielo.brscielo.brscispace.com By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, researchers can determine the connectivity of atoms and the arrangement of functional groups. Comparison of experimental NMR data with reported values in the literature is a standard practice for structural confirmation. scielo.brscielo.br

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Lindleyin. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Ultra-performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are powerful tools for the analysis of complex mixtures and the identification of individual components like Lindleyin. akjournals.comucl.ac.ukrsc.org UPLC-MS/MS offers high sensitivity and provides characteristic fragmentation ions that aid in structural elucidation. For instance, the fragmentation pattern of Lindleyin in MS/MS can reveal the presence of specific substructures, such as the loss of a 4-(4′-hydroxyphenyl)-2-butanone unit. akjournals.com High-resolution mass spectrometry, such as that provided by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), can provide highly accurate mass measurements, allowing for the determination of the elemental composition of Lindleyin. rsc.org

Infrared (IR) and Ultraviolet (UV) spectroscopy can also provide complementary information about the functional groups and conjugated systems present in the Lindleyin molecule. thieme-connect.com

The combination of these spectroscopic techniques provides a comprehensive approach to unequivocally identify and characterize Lindleyin isolated from natural sources.

Lindleyin is a phytochemical compound found in Rhei rhizoma, commonly known as rhubarb. medchemexpress.combioscientifica.com It is classified as a phenylbutanone glycoside. d-nb.inforesearchgate.netfrontiersin.org Research into Lindleyin is exploring its various biological activities and potential applications, focusing on understanding its mechanisms of action and developing efficient and sustainable methods for its study and utilization.

Emerging Research Directions and Perspectives for Lindleyin

Q & A

Q. How to reconcile discrepancies in Lindleyin’s in vitro vs. in vivo potency?

  • Methodology :
  • Metabolite Profiling : Identify active metabolites (e.g., deglycosylated forms) via LC-MS/MS in plasma/tissue homogenates.
  • Tissue-Specific Delivery : Use microdialysis to measure unbound Lindleyin concentrations in target organs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Reactant of Route 2
[3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.